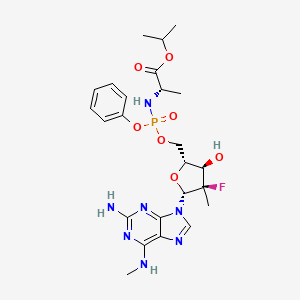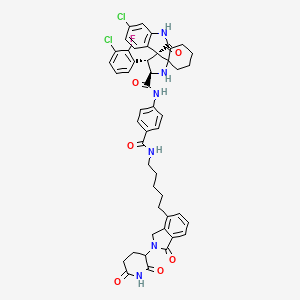
(Sulfanylidene-lambda4-sulfanylidene)iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a naturally occurring mineral commonly found in the form of pyrite or fool’s gold. This compound is significant in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Sulfanylidene-lambda4-sulfanylidene)iron can be synthesized through several methods. One common method involves the direct combination of iron and sulfur at high temperatures. The reaction is typically carried out in a controlled environment to ensure the purity of the product:
Fe+2S→FeS2
Industrial Production Methods: Industrially, this compound is often produced as a byproduct of the processing of sulfide ores. The mineral pyrite is extracted and processed to obtain iron disulfide. This method is cost-effective and widely used in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: (Sulfanylidene-lambda4-sulfanylidene)iron undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- When exposed to oxygen, this compound can oxidize to form iron oxide and sulfur dioxide:
Oxidation: 4FeS2+11O2→2Fe2O3+8SO2
It can be reduced using hydrogen gas to form iron and hydrogen sulfide:Reduction: FeS2+4H2→Fe+2H2S
Substitution: In the presence of strong acids, this compound can react to form various iron salts and hydrogen sulfide.
Major Products Formed: The major products formed from these reactions include iron oxide, sulfur dioxide, iron, and hydrogen sulfide, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Sulfanylidene-lambda4-sulfanylidene)iron has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various iron compounds and as a catalyst in chemical reactions.
Biology: Research has explored its potential role in biological systems, particularly in the context of iron-sulfur proteins.
Medicine: Studies are investigating its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of sulfuric acid, as a semiconductor material, and in the manufacturing of solar cells.
Wirkmechanismus
The mechanism by which (Sulfanylidene-lambda4-sulfanylidene)iron exerts its effects varies depending on its application. In catalytic processes, it facilitates the conversion of reactants to products by providing an active surface for the reaction. In biological systems, it can interact with proteins and enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Iron(II) sulfide (FeS): Unlike (Sulfanylidene-lambda4-sulfanylidene)iron, iron(II) sulfide contains only one sulfur atom per iron atom.
Iron(III) sulfide (Fe2S3): This compound has a different stoichiometry and properties compared to this compound.
Uniqueness: this compound is unique due to its specific stoichiometry and crystalline structure, which confer distinct physical and chemical properties. Its ability to form pyrite, a mineral with significant industrial value, further distinguishes it from other iron sulfides.
Eigenschaften
IUPAC Name |
(sulfanylidene-λ4-sulfanylidene)iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.S2/c;1-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCIMODZTHSBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=S=[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine](/img/structure/B8146287.png)

![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B8146298.png)


![3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B8146327.png)


![8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8146373.png)
![((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B8146381.png)


![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B8146395.png)
